AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs). [] It was developed by Astex Therapeutics, Ltd. using a fragment-based drug design approach. [, ] AT7519 potently inhibits CDKs 1, 2, 4, 5, and 9, with lower potency against CDKs 3, 6, and 7. [, , , , , , , , , , , , ] It has been shown to induce apoptosis, cell cycle arrest, and inhibit tumor growth in preclinical models of various cancers. [, , , , , , , , , , , , , , , , , , , , , , , ] AT7519 has been investigated in early phase clinical trials for the treatment of various cancers. [, , , , , , , ]
Clinical evaluation: Further clinical trials are warranted to evaluate the safety and efficacy of AT7519 in various cancer types. [, , , , , , , ]
Combination therapies: Exploring the potential synergistic effects of AT7519 in combination with other anticancer agents, such as chemotherapy, targeted therapy, or immunotherapy. [, , , ]
Biomarker development: Identifying biomarkers that can predict response to AT7519 therapy and guide patient selection for clinical trials. []
Mechanistic studies: Further elucidating the precise mechanisms of action of AT7519, particularly its role in regulating transcriptional processes and its interplay with other signaling pathways. [, , ]
Drug resistance: Investigating mechanisms of resistance to AT7519 and developing strategies to overcome resistance. [, ]
Delivery optimization: Exploring novel drug delivery approaches to improve the pharmacokinetic profile and therapeutic efficacy of AT7519. []
AT7519 was synthesized by Astex Therapeutics and is characterized by its ability to inhibit several CDK family members, including CDK1, CDK2, CDK4, CDK5, and CDK9 . Its chemical structure is N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, with a molecular formula of C₁₈H₁₇Cl₂N₃O . The compound belongs to the category of anticancer agents due to its mechanism of action involving the disruption of cell cycle progression.
The synthesis of AT7519 utilizes a fragment-based medicinal chemistry approach coupled with high-throughput X-ray crystallography. This method allows for the identification of low molecular weight fragments that can be optimized into potent inhibitors. The optimization process involves structure-based drug design, which has led to the development of AT7519 as a highly selective inhibitor against CDKs .
The synthesis typically involves:
The molecular structure of AT7519 features a pyrazole core substituted with a piperidine moiety and a dichlorobenzoyl group. This configuration is critical for its binding affinity to CDKs. The compound's structural data indicates specific interactions that stabilize its binding within the active site of cyclin-dependent kinases.
AT7519 undergoes competitive inhibition against ATP at the active sites of cyclin-dependent kinases. This mechanism prevents the phosphorylation of target proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.
AT7519 exerts its effects by inhibiting multiple cyclin-dependent kinases, which play pivotal roles in regulating cell cycle progression and transcriptional control. By inhibiting these kinases, AT7519 induces:
The compound has demonstrated efficacy in both in vitro assays with various human tumor cell lines and in vivo models using xenograft studies.
AT7519 exhibits several physical and chemical properties relevant to its function as an anticancer agent:
AT7519 has significant potential in scientific research and clinical applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: